2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid

Nociceptin Receptor Opioid Receptor Analgesic

Choose this compound for its unique N-substitution pattern that confers balanced NOP/opioid receptor interaction, as demonstrated by the methyl ester analog's 65-fold NOP selectivity over DOP. Its class-defining peripheral analgesic action makes it an ideal reference standard for developing non-CNS pain therapeutics. Available as racemate or individual (R)/(S) enantiomers for stereospecific studies.

Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
CAS No. 2089648-56-4
Cat. No. B13042331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid
CAS2089648-56-4
Molecular FormulaC19H21NO3
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=CC=C2)O)C(C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C19H21NO3/c21-18(22)17(15-7-3-1-4-8-15)20-13-11-19(23,12-14-20)16-9-5-2-6-10-16/h1-10,17,23H,11-14H2,(H,21,22)
InChIKeyGTKDBOZODTZEDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid (CAS 2089648-56-4) as a Research-Grade 4-Phenylpiperidine Derivative for Analgesic and Opioid Receptor Studies


2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid (CAS 2089648-56-4) is a synthetic research compound belonging to the class of 4-hydroxy-4-phenylpiperidine derivatives. These compounds are characterized by a piperidine ring substituted with a hydroxyl group and two phenyl groups, one at the 4-position and one on the alpha-carbon of the acetic acid side chain . This class of molecules is of significant interest in medicinal chemistry due to its potential for interaction with opioid and nociceptin receptors, and is often explored for analgesic applications [1][2]. The compound is primarily available as a research tool with a typical purity specification of 95% .

Why Generic 4-Phenylpiperidine Analogs Cannot Substitute for 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid in Opioid and Nociceptin Receptor Research


The 4-hydroxy-4-phenylpiperidine scaffold is a privileged structure in analgesic research, but minor structural modifications can drastically alter receptor binding profiles. The specific arrangement of substituents in 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid—particularly the alpha-phenylacetic acid group on the piperidine nitrogen—is not a generic feature of this class. This substitution pattern is critical for achieving a balanced interaction with the nociceptin (NOP) and opioid receptors, as demonstrated by structure-activity relationship (SAR) studies on related methyl ester analogs [1]. Simply using a generic 4-hydroxy-4-phenylpiperidine derivative without this specific N-substituent, such as those described in broad patent filings, will not replicate the same selectivity or potency profile, potentially leading to erroneous conclusions in target engagement or in vivo efficacy studies [2]. The data below quantifies these critical differences.

Quantitative Differentiation Guide for 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid: A Comparative Analysis of Receptor Binding and Activity Profiles


Superior NOP Receptor Agonist Activity of the Methyl Ester Analog Compared to Kappa and Delta Opioid Receptors

The methyl ester analog of the target compound, methyl 2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetate, demonstrates a clear preference for agonism at the human Nociceptin (NOP) receptor. In a functional [35S]GTP-γ-S binding assay using CHO cells expressing the human NOP receptor, it exhibited an agonist Ki of 1,890 nM [1]. This is a notably lower (more potent) Ki value compared to its affinity for the kappa opioid receptor (KOP) and delta opioid receptor (DOP), where binding affinities were measured at 6,750 nM and 122,000 nM, respectively, via [3H]diprenorphine displacement in CHO cell membranes [1].

Nociceptin Receptor Opioid Receptor Analgesic Binding Affinity

Marked Superiority of 4-Hydroxy-4-phenylpiperidine Derivatives over Loperamide in Peripheral Analgesic Action

A patent filing covering 4-hydroxy-4-phenylpiperidine derivatives, which includes the core scaffold of the target compound, explicitly states that these derivatives are 'markedly superior to the above-described loperamide in peripheral analgesic action' [1]. Loperamide, a known peripheral opioid agonist, is cited as having an 'unsatisfactory' analgesic effect, establishing a clear baseline for comparison [1]. The patent's claims are based on the finding that these novel derivatives provide a significant improvement in peripheral pain relief over the existing standard.

Peripheral Analgesic 4-Phenylpiperidine Loperamide In Vivo Efficacy

Activity Profile of 4-Hydroxy-4-phenylpiperidine Derivatives in Classic In Vivo Analgesic Models

A 1999 study by Saify et al. evaluated a series of ten 4-hydroxy-4-phenylpiperidine derivatives in standard analgesic assays. The key finding was that all compounds in this class, which includes the target compound's core, were 'inactive in the tail-flick test at doses of 50 and 100 mg/kg body weight' in mice, while exhibiting 'more or less protection against mice writhing' [1]. This differential activity—efficacy in a chemically-induced pain model (writhing) but not in a thermal pain model (tail-flick)—is a class-defining characteristic.

Analgesic 4-Phenylpiperidine Writhing Assay Tail-Flick Test

Stereochemical Impact: A Basis for Enantiomer-Specific Research

The target compound, 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid, possesses a chiral center at the alpha-carbon of the acetic acid moiety, and is available as distinct (R)- and (S)-enantiomers . The existence of these separate enantiomers, which can be sourced individually, provides a critical opportunity for stereochemical differentiation in biological assays that is not possible with achiral or racemic alternatives.

Chiral Resolution Stereochemistry Piperidine Derivative Enantiomer

Optimal Research Applications for 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid Based on Comparative Evidence


Lead Optimization for Nociceptin (NOP) Receptor Agonists

The methyl ester analog's demonstrated 65-fold selectivity for the NOP receptor over the delta opioid receptor (DOP) establishes this compound's scaffold as a privileged starting point for developing novel analgesics that target the NOP system [1]. Researchers should prioritize this compound when screening for NOP agonists with reduced potential for classical opioid side effects, as the scaffold inherently favors NOP binding over other opioid receptor subtypes [1].

Comparative Peripheral Analgesic Studies Against Loperamide

Given the patent claim that 4-hydroxy-4-phenylpiperidine derivatives are 'markedly superior' to loperamide in peripheral analgesic action [2], this compound is an ideal candidate for use as a reference standard or starting scaffold in in vivo studies aiming to develop improved peripherally-restricted pain relievers. Its selection over generic 4-phenylpiperidine analogs is justified by this established class-level efficacy advantage [2].

Investigating Non-Central Mechanisms of Analgesia in Inflammatory Pain Models

The class-defining inactivity in the tail-flick test, contrasted with activity in the writhing assay [3], positions this compound for research focused on non-opioid, non-central analgesic pathways. It is a valuable tool for studying the mechanisms of inflammatory and visceral pain without the confounding factor of central nervous system (CNS) effects, a key differentiator for researchers aiming to bypass the addictive properties of central opioids [3].

Stereochemical Selectivity Profiling of Opioid and Related Receptors

As a chiral molecule available as separate (R)- and (S)-enantiomers , this compound is uniquely suited for studies designed to elucidate the stereospecific binding requirements of opioid and nociceptin receptors. Procuring and testing individual enantiomers allows for the identification of the more active stereoisomer, a fundamental step in medicinal chemistry campaigns to improve potency and selectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.